Gadodiamide
Overview
Description
Synthesis Analysis
Gadodiamide's synthesis involves the formation of a complex between gadolinium and a chelating agent, diethylenetriaminepentaacetic acid (DTPA), which is then substituted by amide groups to form gadodiamide (Gd-DTPA-BMA). This process is crucial to ensure the stability of the gadolinium complex and reduce its toxicity, making it safe for use in MRI procedures.
Molecular Structure Analysis
The molecular structure of gadodiamide presents two carboxylate groups of DTPA substituted by two amide groups, known as BMA. This modification enhances the solubility and stability of the compound, ensuring that it remains intact without releasing free gadolinium ions, which are toxic to the human body.
Chemical Reactions and Properties
Gadodiamide, due to its stable chelate structure, shows minimal interaction with cellular components or proteins, maintaining its integrity in the biological system. Its chemical stability is a significant feature, as it prevents the release of gadolinium ions into the body, ensuring the safety of the contrast agent during MRI procedures.
Physical Properties Analysis
The physical properties of gadodiamide, such as low osmolality and non-ionic nature, contribute to its high tolerability and low incidence of adverse reactions in patients. These properties make gadodiamide an effective contrast agent for enhancing MRI scans, providing clear and detailed images of the body's internal structures without causing significant discomfort or health risks to the patient.
Chemical Properties Analysis
Gadodiamide exhibits strong paramagnetic properties, which are exploited in MRI to enhance the contrast of images. When placed in a magnetic field, it significantly increases the relaxation rate of nearby protons, enhancing the MRI signal intensity of tissues. This capability allows for the improved visualization of various pathological and anatomical structures.
For more information on the research and development of gadodiamide, including its synthesis, molecular and chemical properties, refer to the following sources:
- Development and validation of methods for determination of gadodiamide in formulations (Maia et al., 2015)
- Pharmacokinetics and safety assessment of gadodiamide (Harpur et al., 1993)
- Structural chemistry and modifications of gadolinium complexes (Lamberts et al., 1986)
Scientific Research Applications
Cardiothoracic MR Imaging : Gadodiamide injection is used in studies for enhancing differential between infarcted and normal myocardium, demonstrating myocardial perfusion defects, and increasing signal intensity and contrast-to-noise ratio of thoracic masses (Higgins, Wendland, & Saeed, 1994).
Brain and Spine MRI : It's an effective nonionic paramagnetic contrast media for MRI in adult patients, enhancing diagnoses confidence and changing the diagnosis in significant cases (Sinitsyn et al., 1995).
MR Imaging of the Central Nervous System : Gadodiamide injection is safe and effective for imaging the head and spine in patients with suspected abnormalities in the central nervous system (Sze et al., 1991).
Toxicity Studies : Research indicates that Gadodiamide and gadoteric acid are toxic for the lungs in rats, highlighting the importance of considering potential adverse effects in human applications (Beyazal Çeliker et al., 2022).
Renal Angiography : Gadodiamide-enhanced renal angiography is useful and safe in patients with renal insufficiency, supplementing or confirming CO2-enhanced angiographic findings (Spinosa et al., 1999).
Alternative for Angioplasty : It can be an alternative contrast agent during angioplasty for patients with contraindications to iodinated materials (Zeller et al., 2002).
Long-Term Effects : Repeated gadolinium injections in rats showed long-term retention of gadolinium in deep cerebellar nuclei without detectable changes in metabolic biomarkers or histological alterations (El Hamrani et al., 2019).
MR Lymphangiography : High-resolution MR lymphangiography with gadodiamide is safe and technically feasible, with potential as a diagnostic imaging tool for patients with lymphedema (Lohrmann et al., 2006).
Nephrogenic Systemic Fibrosis : Gadodiamide exposure is a causative factor in nephrogenic systemic fibrosis, highlighting the need for careful consideration in its use (Marckmann et al., 2006).
Safety Assessment : It has a low acute lethal toxicity and short half-life, making it safe for preclinical studies (Harpur et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Gd.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;1H2/q;+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCLDSMKWNNKOM-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28GdN5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048647 | |
Record name | Gadodiamide hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform | |
Record name | GADODIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ | |
Record name | GADODIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Omniscan | |
CAS RN |
122795-43-1, 131410-48-5 | |
Record name | Gadodiamide hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GADODIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7547 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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